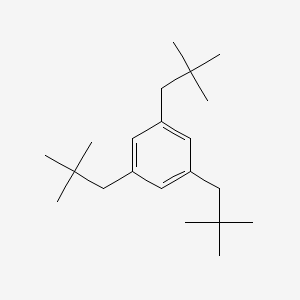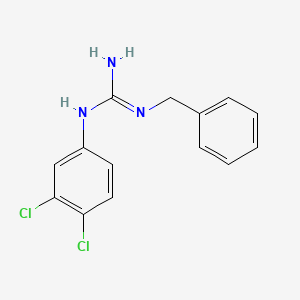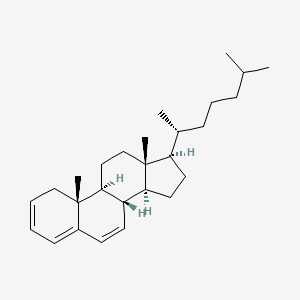
Cholesta-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesta-2,4,6-triene is a steroidal compound with the molecular formula C27H42 It is characterized by the presence of three conjugated double bonds in the steroid nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesta-2,4,6-triene can be synthesized through several methods. One common approach involves the bromination-dehydrobromination of cholesteryl acetate. This process typically involves the use of bromine and a base to remove hydrogen bromide, resulting in the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar bromination-dehydrobromination techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cholesta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Cholesta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal trienes under various chemical conditions.
Biology: It serves as a precursor for the synthesis of biologically active steroids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of cholesta-2,4,6-triene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic transformations to produce active metabolites that exert various physiological effects. The exact pathways and targets depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Cholesta-5,7,9(11)-trien-3β-ol: This compound is similar in structure but has different double bond positions.
Cholesta-6,22,24-triene: This compound has additional double bonds in different positions.
Uniqueness
Cholesta-2,4,6-triene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13095-38-0 |
|---|---|
Fórmula molecular |
C27H42 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H42/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11-13,19-20,22-25H,8-10,14-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
QIKNIWLZQDIZOC-HKQCOZBKSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC=CC[C@]34C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC=CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


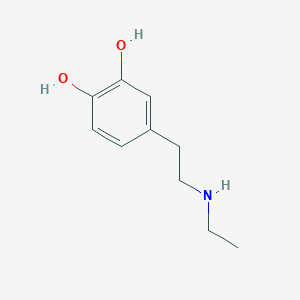



![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

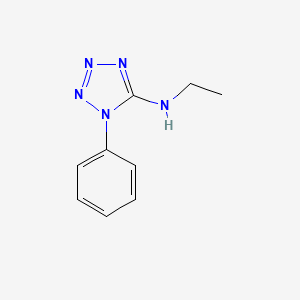
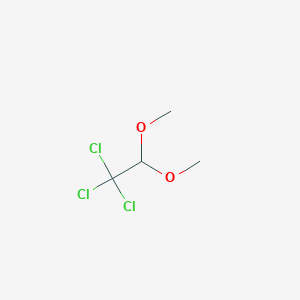
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)


